molecular formula C19H18N2O4 B1193186 MHY-449

MHY-449

Cat. No. B1193186
M. Wt: 338.363
InChI Key: NZFPFIHKBSWAOR-AUUYWEPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MHY-449 is a novel inducer of G2/M phase arrest in the cell cycle progression, resulting in growth inhibition and induction of apoptosis in a concentration-dependent manner, and inhibition of proliferation in a time-dependent manner.

Scientific Research Applications

Anticancer Activity in Gastric Cancer

MHY-449 has been studied for its potential as an anticancer agent. In research conducted by Kim et al. (2015), it was found to inhibit cell proliferation in AGS human gastric carcinoma cells. The study demonstrated that MHY-449 induces apoptosis, a type of cell death, through the activation of the caspase cascade and the production of reactive oxygen species (ROS). This suggests MHY-449's potential role in developing new treatments for human gastric cancer (Kim et al., 2015).

Anticancer Effects in Lung Cancer

Another study focused on lung cancer cells found that MHY-449 can induce cell cycle arrest and apoptosis by downregulating Akt, a protein kinase involved in cancer progression. This effect was observed in a time- and concentration-dependent manner, suggesting MHY-449's potential as a chemopreventive or therapeutic agent for lung cancer (Lim et al., 2015).

Role in Prostate Cancer Therapy

MHY-449 also shows promise in treating prostate cancer, particularly in p53-null PC3 human prostate cancer cells. Lee et al. (2014) found that MHY-449 induces apoptosis via downregulation of the Akt/FoxO1 pathway and activation of ERK signaling in these cells. This study underscores MHY-449's potential therapeutic role in androgen-independent, p53-null prostate cancer cells (Lee et al., 2014).

Impact on Colon Cancer

Research by Hwang et al. (2012) on HCT116 human colon cancer cells showed that MHY-449 could induce cell cycle arrest and apoptosis. This study highlights the potential of MHY-449 as a candidate for colorectal cancer treatment or prevention (Hwang et al., 2012).

properties

Product Name

MHY-449

Molecular Formula

C19H18N2O4

Molecular Weight

338.363

IUPAC Name

(R)-5-Methoxy-11-methyl-2-((R)-2-methyloxiran-2-yl)-1,11-dihydrobenzofuro[4,5-b][1,8]naphthyridin-6(2H)-one

InChI

InChI=1S/C19H18N2O4/c1-19(9-24-19)14-7-11-12(25-14)8-13(23-3)15-16(11)21(2)18-10(17(15)22)5-4-6-20-18/h4-6,8,14H,7,9H2,1-3H3/t14-,19-/m1/s1

InChI Key

NZFPFIHKBSWAOR-AUUYWEPGSA-N

SMILES

O=C1C(C(OC)=C2)=C(C3=C2O[C@@H]([C@]4(C)OC4)C3)N(C)C5=NC=CC=C15

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MHY-449;  MHY 449;  MHY449

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.